(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Description

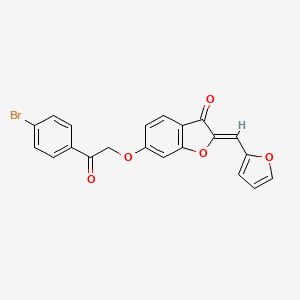

The compound (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative characterized by a fused bicyclic core with distinct substituents. At position 6 of the benzofuran scaffold, it features a 2-(4-bromophenyl)-2-oxoethoxy group, while position 2 is substituted with a (Z)-configured furan-2-ylmethylene moiety. The furan ring contributes to π-π stacking capabilities, which may aid in molecular recognition processes.

Properties

IUPAC Name |

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-14-5-3-13(4-6-14)18(23)12-26-16-7-8-17-19(10-16)27-20(21(17)24)11-15-2-1-9-25-15/h1-11H,12H2/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAWJOSQCDMTAQ-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.

Attachment of the Bromophenyl Group: The bromophenyl group is incorporated through a nucleophilic substitution reaction, often using a brominated phenyl derivative and a suitable leaving group.

Final Coupling and Z-Configuration: The final step involves the coupling of the furan and benzofuran moieties, ensuring the Z-configuration through careful control of reaction conditions, such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced carbonyl compounds.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the indoline and thiazolidine moieties in this compound suggests potential activity against various cancer cell lines. For instance, derivatives of thiazolidinones have been shown to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Compounds with dioxospiro structures are known for their anti-inflammatory properties. Preliminary studies suggest that N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Screening

A study conducted on thiazolidine derivatives showed that compounds similar to N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibited IC50 values in the micromolar range against several cancer cell lines. This suggests a promising avenue for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In vitro tests on chlorophenyl derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the need for structure-activity relationship (SAR) investigations to optimize efficacy.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The 4-bromophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro () or methoxy () substituents. Fluorine in analogs () introduces high electronegativity, which can improve membrane permeability and metabolic stability.

Solubility and Pharmacokinetics :

- Hydroxy substituents () confer higher aqueous solubility via hydrogen bonding, whereas the target compound’s 2-oxoethoxy group may prioritize lipophilicity, favoring blood-brain barrier penetration .

- Methyl groups (e.g., 7-methyl in ) are often used to reduce metabolic degradation, a feature absent in the target compound.

Stereochemical Considerations :

- The (Z)-configuration of the target compound’s furan-2-ylmethylene group positions the furan ring in a distinct spatial orientation compared to (E)-isomers (). This could significantly alter binding affinities in chiral environments, such as enzyme active sites .

The absence of a hydroxy group in the target compound may reduce antioxidant capacity compared to analogs like but could mitigate off-target interactions.

Biological Activity

The compound (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, also known as 622795-14-6, is a synthetic derivative of benzofuran that has garnered interest due to its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, cytotoxicity, and antimicrobial properties.

Chemical Structure

The molecular formula of the compound is . The structure features a benzofuran core substituted with a furan ring and a bromophenyl group, which are critical for its biological activity. The presence of the bromine atom is particularly noteworthy as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines.

- Cytotoxicity against Leukemia Cells : Research indicated that related benzofuran compounds exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, suggesting potent anticancer activity without affecting normal cells .

- Mechanism of Action : The anticancer efficacy is attributed to the compound's ability to inhibit critical signaling pathways involved in cell proliferation and survival. For example, interactions with proteins like PLK1 have been identified as crucial for its anticancer effects .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds possess significant activity against pathogenic bacteria and fungi.

- In Vitro Antimicrobial Testing : A series of benzofuran derivatives were tested against various bacterial strains, including E. coli and S. aureus. Compounds demonstrated varying degrees of antibacterial activity, with some showing MIC values comparable to standard antibiotics .

- Structure-Activity Relationship : The presence of specific substituents on the benzofuran ring significantly affects antimicrobial potency. For instance, hydroxyl groups at specific positions enhance activity by facilitating interactions with microbial targets .

Study 1: Anticancer Efficacy in Lung Cancer Models

A study evaluated the anticancer potential of a related benzofuran compound in murine lung cancer models. The results showed a marked reduction in tumor growth without significant toxicity to normal tissues .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 0.1 | HL60 |

| Compound B | 5 | A549 |

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of benzofuran derivatives against M. tuberculosis. Compounds exhibited MIC values below 0.6 μM, indicating strong antimycobacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound C | 3.12 | High |

| Compound D | 6.25 | Moderate |

Q & A

Q. What are the common synthetic routes for (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Construct the benzofuran core via cyclization of substituted phenols or coumaranones.

- Step 2 : Introduce the 4-bromophenyl-2-oxoethoxy group via alkylation or esterification under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Attach the furan-2-ylmethylene moiety using a Knoevenagel condensation reaction, often with piperidine as a catalyst .

- Key Reagents : Substituted benzofuran precursors, 4-bromophenacyl bromide, and furfuraldehyde derivatives. Monitor reaction progress using TLC and purify via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with aromatic protons and carbonyl carbons showing distinct shifts .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, furan C-O-C absorption at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves Z/E isomerism and spatial arrangement of substituents .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Anticancer Activity : Assess via MTT assay against cancer cell lines (e.g., HeLa, MCF-7), focusing on IC₅₀ values .

- Anti-inflammatory Potential : Evaluate COX-2 inhibition using ELISA or fluorometric assays .

- Antioxidant Properties : Measure free radical scavenging (DPPH assay) and redox potential (cyclic voltammetry) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for benzofuran derivatives be resolved?

- Methodological Answer :

- Structural Validation : Use X-ray crystallography to confirm stereochemistry (Z vs. E configuration) and substituent orientation .

- Computational Modeling : Perform DFT calculations to predict electronic effects of substituents (e.g., bromo vs. methoxy groups) on binding affinity .

- Biological Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of aromatic intermediates .

- Catalyst : Screen bases (e.g., K₂CO₃ vs. Et₃N) for alkylation efficiency .

- Temperature : Optimize condensation steps (e.g., 80–100°C for Knoevenagel reactions) .

- In-line Analytics : Use HPLC-MS to track intermediate stability and side-product formation .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl or altering the furan group) .

- Biological Screening : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical pharmacophores .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate electronic/hydrophobic descriptors (Hammett σ, logP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.